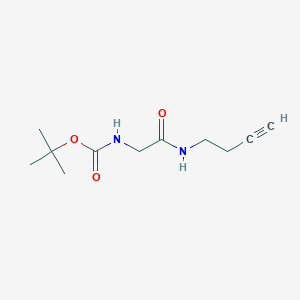

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate: is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. It is known for its reactive alkyne group, which makes it a valuable building block in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate typically involves the reaction of 3-butyn-1-amine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The alkyne group in Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced to form saturated derivatives, such as alkanes.

Substitution: The alkyne group can participate in substitution reactions, particularly in click chemistry, to form triazoles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Copper(I) iodide and sodium ascorbate are used in click chemistry reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Triazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate is used as a versatile reagent in organic synthesis. Its reactive alkyne group allows it to participate in a variety of chemical reactions, making it a valuable building block for complex organic molecules.

Biology: In biological research, this compound is used to modify biomolecules through click chemistry, enabling the study of biological processes at the molecular level.

Medicine: The compound is utilized in the synthesis of pharmaceutical compounds, particularly in the development of new drugs where precise molecular modifications are required.

Industry: In material science, this compound is incorporated into polymers to enhance their properties, such as strength and flexibility.

Mecanismo De Acción

The mechanism of action of Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate involves its reactive alkyne group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify biomolecules and participate in click chemistry reactions, facilitating the study and development of new compounds.

Comparación Con Compuestos Similares

Tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate: A key intermediate in the synthesis of natural products.

Tert-butyl N-{[2-(but-3-yn-1-ylamino)cyclopentyl]methyl}carbamate: Used in similar applications but with a different molecular structure.

Uniqueness: Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate is unique due to its specific molecular structure, which provides distinct reactivity and versatility in various chemical reactions and applications.

Actividad Biológica

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate, identified by its CAS number 149990-27-2, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C₉H₁₅N₁O₂

- Molecular Weight : 169.22 g/mol

- Structural Characteristics : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a but-3-yn-1-ylamino moiety.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes related to neurodegenerative diseases. Specifically, it acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease by preventing amyloid beta aggregation and fibril formation .

- Anti-inflammatory Effects : Research indicates that this compound may reduce the production of pro-inflammatory cytokines such as TNF-α in astrocytes stimulated by amyloid beta. This suggests a protective role against neuroinflammation associated with neurodegenerative conditions .

- Cell Viability Protection : In vitro studies have demonstrated that this compound can protect astrocyte cells from death induced by amyloid beta exposure, albeit with moderate efficacy compared to established treatments like galantamine .

Case Studies and Experimental Data

- In Vitro Studies : In a study assessing the protective effects on astrocytes, treatment with this compound resulted in approximately 20% reduction in cell death compared to controls exposed solely to amyloid beta. This effect was accompanied by decreased levels of TNF-α and free radicals, indicating a potential mechanism for neuroprotection .

- In Vivo Studies : In animal models subjected to scopolamine-induced cognitive impairment, the compound exhibited some protective effects on cognitive functions, although not statistically significant compared to standard treatments. The bioavailability of the compound in brain tissues was noted as a limiting factor for its efficacy .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Efficacy Against Amyloid Beta | Cytokine Modulation |

|---|---|---|---|

| This compound | β-secretase and acetylcholinesterase inhibition | Moderate | Decreases TNF-α |

| Galantamine | Acetylcholinesterase inhibition | High | Decreases TNF-α significantly |

| Donepezil | Acetylcholinesterase inhibition | High | Variable |

Propiedades

IUPAC Name |

tert-butyl N-[2-(but-3-ynylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-5-6-7-12-9(14)8-13-10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGOMHIYXZYLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.